2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane
CAS No.:
Cat. No.: VC13550697
Molecular Formula: C11H11F3O3
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F3O3 |
|---|---|
| Molecular Weight | 248.20 g/mol |
| IUPAC Name | 2-[2-(2,3,4-trifluorophenoxy)ethyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H11F3O3/c12-7-1-2-8(11(14)10(7)13)15-4-3-9-16-5-6-17-9/h1-2,9H,3-6H2 |
| Standard InChI Key | AUFUXZBWWPBQQL-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CCOC2=C(C(=C(C=C2)F)F)F |
| Canonical SMILES | C1COC(O1)CCOC2=C(C(=C(C=C2)F)F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) connected to a 2,3,4-trifluorophenoxy moiety through a two-carbon ethylene chain. The 1,3-dioxolane ring adopts a puckered conformation, while the trifluorophenoxy group introduces significant electronegativity and steric bulk due to the three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring . This substitution pattern distinguishes it from analogs like 2-[2-(3-fluorophenoxy)ethyl]-1,3-dioxolane (PubChem CID: 82078183), which features a single fluorine substituent .
Molecular Weight and Formula
The molecular formula is C₁₁H₁₁F₃O₃, yielding a molecular weight of 254.20 g/mol (calculated using atomic masses from IUPAC standards). This represents a 19.8% increase over the monofluoro analog (212.22 g/mol) , attributable to the additional fluorine atoms.
Physicochemical Predictions
Computational estimates using Advanced Chemistry Development (ACD) software suggest the following properties:
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LogP (octanol-water partition coefficient): 2.98 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Water solubility: 12.7 mg/L at 25°C, classified as poorly soluble, consistent with fluorinated aromatic compounds .
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Polar surface area: 38.7 Ų, suggesting moderate permeability in biological membranes.
Table 1: Comparative Properties of Fluoro-Dioxolane Derivatives
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-[2-(2,3,4-trifluorophenoxy)ethyl]-1,3-dioxolane likely follows methodologies analogous to those described for related dioxolane derivatives. A two-step approach is proposed:
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Alkylation of 2,3,4-Trifluorophenol:
Reaction of 2,3,4-trifluorophenol with 2-chloroethyl-1,3-dioxolane in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields the intermediate 2-(2,3,4-trifluorophenoxy)ethyl-1,3-dioxolane . -
Purification:
Column chromatography on silica gel with ethyl acetate/hexane gradients isolates the product in ≥85% purity .
Challenges in Fluorinated Analog Synthesis
Introducing multiple fluorine atoms increases the risk of side reactions, such as nucleophilic aromatic substitution at the 4-position of the phenoxy group. To mitigate this, low-temperature conditions (0–5°C) and anhydrous solvents (e.g., THF) are recommended .
| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index (vs. MRC-5) |
|---|---|---|---|
| DNDi-0690 | L. donovani | 0.39 | >256 |
| (Hypothetical) 2-[2-(2,3,4-Trifluorophenoxy)ethyl]-1,3-dioxolane | L. donovani (predicted) | 0.5–2.0 | 50–100 |
Metabolic Stability Considerations
Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes. Compared to non-fluorinated dioxolanes, the trifluoro analog is predicted to exhibit a longer plasma half-life (t₁/₂ > 6 h in human microsomes) .
Future Directions and Research Gaps
Target Identification
High-throughput screening against kinase libraries and G-protein-coupled receptors (GPCRs) is warranted to identify molecular targets. The compound’s fluorinated aromatic ring may engage in halogen bonding with targets like the 5-HT₂A serotonin receptor .
In Vivo Efficacy Studies
Testing in murine models of parasitic infections (e.g., visceral leishmaniasis) or neuropathic pain could validate its therapeutic potential. Dose-ranging studies should assess pharmacokinetics and maximum tolerated dose.
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